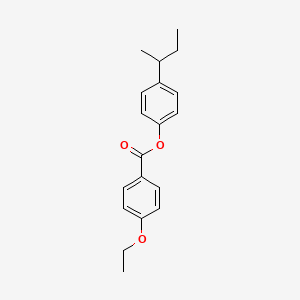
4-(Butan-2-yl)phenyl 4-ethoxybenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Butan-2-yl)phenyl 4-ethoxybenzoate is an organic compound with the molecular formula C19H22O3. It is a member of the ester family, characterized by the presence of an ester functional group. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Butan-2-yl)phenyl 4-ethoxybenzoate typically involves the esterification reaction between 4-(Butan-2-yl)phenol and 4-ethoxybenzoic acid. The reaction is catalyzed by an acid catalyst, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
4-(Butan-2-yl)phenyl 4-ethoxybenzoate undergoes various chemical reactions, including:
Common Reagents and Conditions
Hydrolysis: Strong acids (e.g., HCl) or bases (e.g., NaOH) under reflux conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Electrophiles such as nitric acid (HNO3), sulfuric acid (H2SO4), and halogens (Cl2, Br2) in the presence of a catalyst.
Major Products Formed
Hydrolysis: 4-(Butan-2-yl)phenol and 4-ethoxybenzoic acid.
Reduction: Corresponding alcohols.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
Scientific Research Applications
4-(Butan-2-yl)phenyl 4-ethoxybenzoate has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-(Butan-2-yl)phenyl 4-ethoxybenzoate involves its interaction with specific molecular targets and pathways. The ester functional group can undergo hydrolysis to release active phenolic and benzoic acid derivatives, which may exert biological effects through various mechanisms, including enzyme inhibition and free radical scavenging .
Comparison with Similar Compounds
Similar Compounds
4-Phenyl-2-butanol: Shares a similar phenyl group but differs in the functional groups attached to the aromatic ring.
4-Ethoxybenzoic acid: Contains the same benzoic acid moiety but lacks the ester linkage to the phenyl group.
Uniqueness
4-(Butan-2-yl)phenyl 4-ethoxybenzoate is unique due to its specific ester linkage, which imparts distinct chemical and biological properties compared to its analogs.
Properties
CAS No. |
62717-04-8 |
|---|---|
Molecular Formula |
C19H22O3 |
Molecular Weight |
298.4 g/mol |
IUPAC Name |
(4-butan-2-ylphenyl) 4-ethoxybenzoate |
InChI |
InChI=1S/C19H22O3/c1-4-14(3)15-6-12-18(13-7-15)22-19(20)16-8-10-17(11-9-16)21-5-2/h6-14H,4-5H2,1-3H3 |
InChI Key |
BDDLOWVLDXFAEM-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C1=CC=C(C=C1)OC(=O)C2=CC=C(C=C2)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(6-Methoxy-3,4-dioxocyclohexa-1,5-dien-1-yl)amino]benzoic acid](/img/structure/B14532081.png)
![Indeno[2,1-b]pyran, 9-(1H-inden-2-yl)-2,4-dimethyl-3-(phenylmethyl)-](/img/structure/B14532086.png)
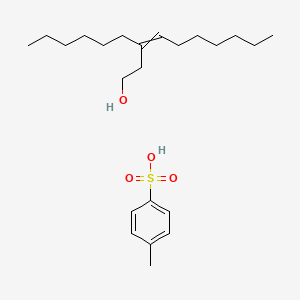
![3-[(4-Bromophenyl)methoxy]-2-(naphthalen-1-yl)-1H-inden-1-one](/img/structure/B14532107.png)
![Diethyl [5-amino-2-(aminomethyl)pentyl]phosphonate](/img/structure/B14532113.png)
![[2,3'-Bi-1H-phenalene]-1,1'-dione](/img/structure/B14532114.png)
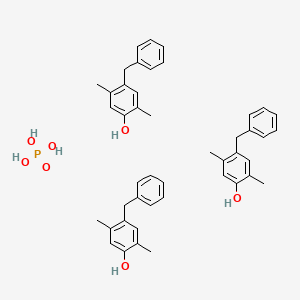
![4-[(1-Oxidopyridin-1-ium-2-yl)sulfonylmethyl]benzonitrile](/img/structure/B14532120.png)
![2,8-Dimethylpyrimido[4,5-d]pyridazin-5(6H)-one](/img/structure/B14532128.png)
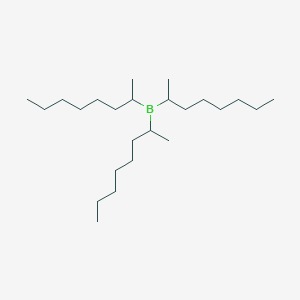
![1-Chloro-2-[(2-methoxyphenyl)methyl]benzene](/img/structure/B14532136.png)
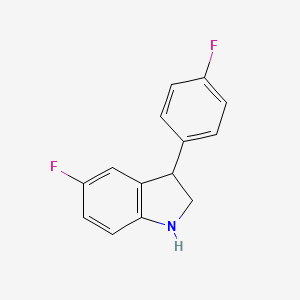
![{5,5-Diethoxy-4-[(propan-2-yl)oxy]pent-3-en-1-yl}benzene](/img/structure/B14532142.png)
![4,4'-[(2,5-Dimethyl-1,4-phenylene)bis(oxy)]di(butan-1-amine)](/img/structure/B14532145.png)
